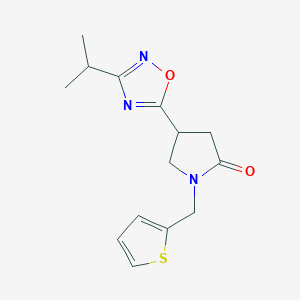
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Compounds derived from the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles have shown significant antimicrobial activity. This includes novel syntheses starting from isonicotinic acid hydrazide, indicating potential in developing antimicrobial agents (Bayrak et al., 2009).
Anticancer Properties
- Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been reported, with a focus on their anticancer activities. This research highlights the importance of the tetrahydropyridine (THP) moiety and its derivatives for enhancing the biological activity of 1,3,4-oxadiazole derivatives (Redda & Gangapuram, 2007).
Predicting Biological Activity
- A study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones has been carried out, presenting a method for predicting the biological activity of synthesized compounds. This approach can aid in the early-stage development of new therapeutics (Kharchenko et al., 2008).
Antimycobacterial Activity
- Research has explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, revealing the potential of 1,2,4-oxadiazole derivatives in treating Mycobacterium tuberculosis infections. This indicates the role of lipophilicity and isosteric replacement in enhancing drug penetration and activity (Gezginci, Martin, & Franzblau, 1998).
Material Science and OLEDs
- A study on pyridine- and oxadiazole-containing materials for organic light-emitting diodes (OLEDs) has been conducted, demonstrating the synthesis and device performance of these compounds. This research underlines the importance of these materials in developing more efficient OLED devices (Wang et al., 2001).
Propiedades
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)13-15-14(19-16-13)10-6-12(18)17(7-10)8-11-4-3-5-20-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXDNVVYACSVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2826362.png)
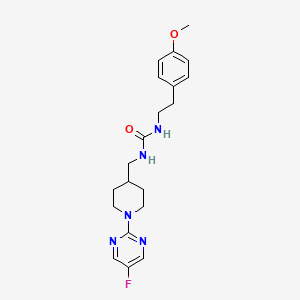
![2-[2-(Benzotriazol-1-yl)propan-2-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B2826365.png)
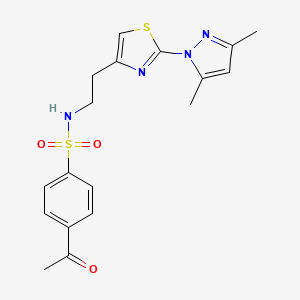
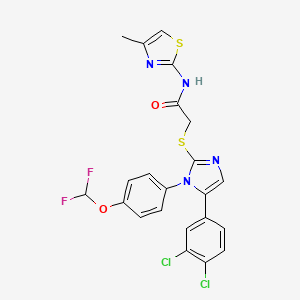
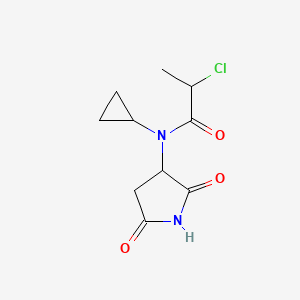
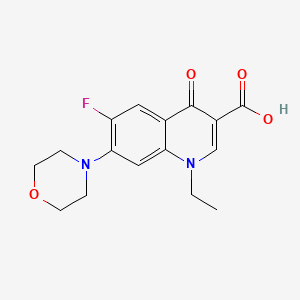

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)
![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)

![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)